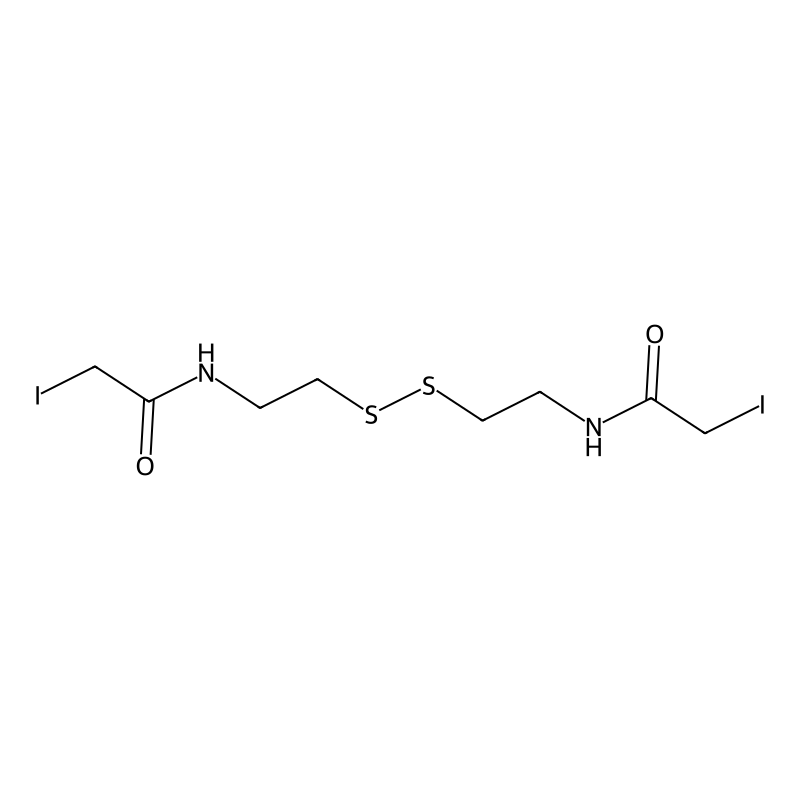

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reversible Crosslinking Reagent for Protein Sulfhydryl Groups

One of the primary applications of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is as a reversible crosslinking reagent for protein sulfhydryl groups. These groups, also known as thiol groups, are present in the amino acid cysteine and play a crucial role in protein structure and function. The iodoacetyl groups of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) can react with the thiol groups of cysteine residues in proteins, forming covalent bonds that link two protein molecules together PubMed: .

Advantages of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) offers several advantages over other crosslinking reagents:

- Reversibility: Unlike some crosslinkers that form permanent bonds, N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) can be cleaved under specific conditions, allowing researchers to isolate and analyze individual protein molecules after crosslinking PubMed: .

- Specificity: The reaction between N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) and thiol groups is relatively specific, minimizing unwanted crosslinking with other functional groups in proteins.

- Cell Permeability: N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) can potentially crosslink proteins within living cells, enabling the study of protein interactions in their native environment.

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is a bifunctional compound with the molecular formula . This compound contains two iodoacetyl groups and a dithiobis(ethylamine) moiety, making it a versatile reagent for various biochemical applications. Its structure facilitates the formation of covalent bonds with thiol groups in proteins, allowing for targeted modifications and crosslinking. The compound is recognized for its ability to selectively react with sulfhydryl groups, which are prevalent in many biological molecules, thereby serving as an important tool in protein chemistry and bioconjugation techniques .

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) primarily engages in nucleophilic substitution reactions due to the electrophilic nature of the iodoacetyl groups. When introduced to thiol-containing compounds, such as cysteine residues in proteins, these iodoacetyl groups can form stable thioether linkages. The reaction can be summarized as follows:

This reaction illustrates the formation of a thioether bond between the thiol group and the iodoacetyl moiety , releasing hydrogen iodide as a byproduct. Additionally, the compound can undergo hydrolysis under certain conditions, leading to the release of iodine and the formation of less reactive species .

The biological activity of N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is primarily associated with its role as a crosslinking agent for proteins. It has been shown to effectively modify sulfhydryl groups in proteins, leading to changes in protein structure and function. This reactivity allows for the investigation of protein interactions and dynamics within biological systems. Studies have indicated that this compound can be utilized to stabilize protein complexes and study their functional implications .

- Preparation of Iodoacetic Acid: Iodoacetic acid is synthesized from acetic acid through halogenation.

- Formation of Dithiobis(ethylamine): Dithiobis(ethylamine) is prepared by reacting ethylenediamine with carbon disulfide.

- Coupling Reaction: The iodoacetic acid is then reacted with dithiobis(ethylamine) under controlled conditions to yield N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine).

This method allows for efficient production of the compound while maintaining high purity levels .

N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) has several applications in biochemical research:

- Protein Labeling: It is widely used for labeling proteins containing thiol groups, facilitating studies on protein interactions and dynamics.

- Crosslinking Studies: The compound serves as a crosslinker in studying protein-protein interactions and stabilizing protein complexes.

- Drug Development: Its ability to modify proteins selectively makes it valuable in drug design and development processes .

Interaction studies involving N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) often focus on its reactivity with various thiol-containing biomolecules. These studies help elucidate how modifications affect protein function and interactions. For instance, research has demonstrated that this compound can effectively crosslink antibodies with antigens or other proteins, providing insights into immune responses and signaling pathways .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine). Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-Bis(iodoacetamide)-1,6-hexanediamine | Contains iodoacetamide moieties | Primarily used for labeling amines |

| Dithiothreitol | Contains two thiol groups | Commonly used as a reducing agent |

| Maleimide Derivatives | Contains maleimide functional groups | Reacts specifically with thiols to form stable adducts |

| N-Succinimidyl iodoacetate | Contains an iodoacetate group | Used for labeling amines and carboxylic acids |

N,N-bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) stands out due to its dual reactivity towards both thiols and amines, making it particularly versatile for various biochemical applications .

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is a bifunctional compound with the molecular formula C8H14I2N2O2S2 [1]. The compound features a symmetrical structure with a central disulfide bond connecting two ethylamine chains, each terminated by an iodoacetyl group [1] [10]. This structural arrangement provides the molecule with its distinctive chemical reactivity and physical properties [5].

The molecular weight of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is 488.2 g/mol, as determined by computational methods [1]. The exact mass of the compound is 487.85862 Da, which corresponds to its monoisotopic mass [1]. The compound's structure can be represented using various chemical notations, including the SMILES notation C(CSSCCNC(=O)CI)NC(=O)CI and the InChI notation InChI=1S/C8H14I2N2O2S2/c9-5-7(13)11-1-3-15-16-4-2-12-8(14)6-10/h1-6H2,(H,11,13)(H,12,14) [1] .

Physical and chemical properties

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) possesses several distinctive physical and chemical properties that contribute to its utility in chemical applications [1] [5]. The compound exists as a solid at room temperature and exhibits specific characteristics related to its molecular structure [3].

Table 1: Physical and Chemical Properties of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

| Property | Value |

|---|---|

| Molecular Formula | C8H14I2N2O2S2 |

| Molecular Weight | 488.2 g/mol |

| Exact Mass | 487.85862 Da |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 109 Ų |

| Heavy Atom Count | 16 |

The compound has a calculated partition coefficient (XLogP3-AA) of 0.9, indicating moderate lipophilicity [1]. This property suggests that the compound has a balanced distribution between aqueous and lipid phases, which can influence its solubility characteristics in different solvents [1] [5]. The presence of two hydrogen bond donors and four hydrogen bond acceptors contributes to the compound's ability to form intermolecular interactions [1].

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) contains nine rotatable bonds, which confers conformational flexibility to the molecule [1]. The topological polar surface area of 109 Ų indicates the presence of significant polar regions within the molecule, primarily due to the amide groups and the disulfide bond [1] [5]. The compound has a total of 16 heavy atoms, excluding hydrogen atoms [1].

Structural features and functional groups

The structure of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is characterized by several key functional groups that define its chemical behavior and reactivity [1] . These functional groups include amide linkages, a disulfide bond, and iodoacetyl moieties [1] .

Table 2: Functional Groups in N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

| Functional Group | Count | Description |

|---|---|---|

| Amide | 2 | Two amide groups (-NH-CO-) connecting the iodoacetyl groups to the ethylamine chains |

| Disulfide | 1 | One disulfide bond (-S-S-) connecting the two ethylamine chains |

| Iodoacetyl | 2 | Two iodoacetyl groups (-CO-CH2-I) as reactive ends |

| Ethylamine | 2 | Two ethylamine chains (-CH2-CH2-) connecting the amide and disulfide groups |

The amide groups in N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) form through the connection between the carbonyl carbon of the iodoacetyl groups and the nitrogen atoms of the ethylamine chains [1] . These amide bonds contribute to the overall stability of the molecule through resonance stabilization and hydrogen bonding capabilities [6].

The central disulfide bond (-S-S-) serves as a bridge between the two symmetrical halves of the molecule [1] [7]. This disulfide linkage is particularly significant as it can undergo reduction reactions, which can be utilized in specific chemical applications [7] [17]. The presence of this bond contributes to the compound's ability to function as a reversible crosslinking reagent [7] [8].

The iodoacetyl groups (-CO-CH2-I) at both ends of the molecule represent the reactive centers of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) [1] . These groups contain electrophilic carbon atoms adjacent to the iodine atoms, making them susceptible to nucleophilic substitution reactions, particularly with thiol groups [7]. This reactivity forms the basis for the compound's application as a crosslinking reagent for protein sulfhydryl groups [7] [8].

Spectroscopic characteristics

The spectroscopic characteristics of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) provide valuable information about its structural features and can be used for identification and purity assessment [1] [10]. Various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, reveal distinct patterns that correspond to the compound's functional groups and overall molecular structure [1] [10].

Table 3: Spectroscopic Characteristics of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

| Technique | Characteristic | Details |

|---|---|---|

| UV-Visible Spectroscopy | Absorption maxima | Expected absorption in the 260-280 nm range due to the amide and disulfide groups |

| Infrared (IR) Spectroscopy | Amide C=O stretching | Strong absorption band around 1630-1690 cm⁻¹ |

| Infrared (IR) Spectroscopy | N-H stretching | Medium absorption band around 3300-3500 cm⁻¹ |

| Infrared (IR) Spectroscopy | C-S stretching | Weak absorption band around 600-700 cm⁻¹ |

| Infrared (IR) Spectroscopy | C-I stretching | Medium absorption band around 500-600 cm⁻¹ |

| ¹H NMR | Amide protons (NH) | Expected chemical shift around 7.5-8.5 ppm |

| ¹H NMR | Methylene protons adjacent to iodine (CH₂I) | Expected chemical shift around 3.6-3.8 ppm |

| ¹H NMR | Methylene protons adjacent to amide (NHCH₂) | Expected chemical shift around 3.2-3.4 ppm |

| ¹H NMR | Methylene protons adjacent to disulfide (SCH₂) | Expected chemical shift around 2.7-2.9 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | Expected chemical shift around 165-175 ppm |

| ¹³C NMR | Methylene carbon adjacent to iodine (CH₂I) | Expected chemical shift around 0-10 ppm (upfield due to heavy atom effect) |

| Mass Spectrometry | Molecular ion peak [M]⁺ | Expected at m/z 488 (corresponding to molecular weight) |

| Mass Spectrometry | Fragment ions | Expected fragments due to cleavage at the disulfide bond and loss of iodine atoms |

In infrared spectroscopy, N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) exhibits characteristic absorption bands that correspond to its functional groups [6] [10]. The amide carbonyl groups produce strong absorption bands in the range of 1630-1690 cm⁻¹, while the N-H stretching vibrations appear as medium intensity bands around 3300-3500 cm⁻¹ [6] [10]. The disulfide bond and carbon-iodine bonds show characteristic absorptions at lower wavenumbers, typically around 600-700 cm⁻¹ and 500-600 cm⁻¹, respectively [6] [10].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [10] [13]. In the proton NMR spectrum, the amide protons typically appear as broad signals at chemical shifts around 7.5-8.5 ppm [10] [13]. The methylene protons adjacent to the iodine atoms resonate at approximately 3.6-3.8 ppm, while those adjacent to the amide nitrogen and disulfide bond appear at 3.2-3.4 ppm and 2.7-2.9 ppm, respectively [10] [13]. In the carbon-13 NMR spectrum, the carbonyl carbons of the amide groups produce signals around 165-175 ppm, and the methylene carbons adjacent to the iodine atoms appear significantly upfield (0-10 ppm) due to the heavy atom shielding effect [10] [13].

Mass spectrometry of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) typically shows a molecular ion peak at m/z 488, corresponding to the compound's molecular weight [1] [10]. Fragmentation patterns often include cleavage at the disulfide bond and the loss of iodine atoms, resulting in characteristic fragment ions [10] [17]. These spectroscopic features collectively provide a comprehensive fingerprint for the identification and characterization of the compound [1] [10] [17].

Chemical stability under various conditions

The chemical stability of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) varies significantly depending on environmental conditions such as temperature, pH, light exposure, and the presence of oxidizing or reducing agents [1] [7]. Understanding these stability parameters is crucial for proper handling, storage, and application of the compound [5] [7].

Table 4: Chemical Stability of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) Under Various Conditions

| Condition | Stability | Details |

|---|---|---|

| Temperature | Moderate | Relatively stable at room temperature but should be stored at lower temperatures (2-8°C) for long-term storage. May decompose at elevated temperatures (>50°C). |

| pH | pH-dependent | Most stable at slightly acidic to neutral pH (pH 5-7). Alkaline conditions (pH > 8) can accelerate hydrolysis of the iodoacetyl groups. |

| Light | Light-sensitive | Sensitive to light, particularly UV radiation, which can cause degradation of the iodoacetyl groups and disulfide bond. Should be stored in amber containers or protected from light. |

| Oxidation | Moderate | The disulfide bond is susceptible to reduction by strong reducing agents. Oxidizing agents may cause further oxidation of the sulfur atoms. |

| Hydrolysis | Susceptible | The iodoacetyl groups are susceptible to hydrolysis in aqueous solutions, especially at higher pH values, leading to the formation of hydroxyacetyl derivatives. |

| Solvent Effects | Solvent-dependent | More stable in organic solvents like DMSO, DMF, or acetonitrile than in aqueous solutions. Water content accelerates hydrolysis. |

| Storage | Special care required | Best stored as a solid at -20°C under inert atmosphere (nitrogen or argon) and protected from light. Desiccation is recommended to prevent moisture-induced degradation. |

Temperature significantly affects the stability of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) [5] [7]. While the compound exhibits moderate stability at room temperature, prolonged storage under such conditions can lead to gradual degradation [5] [7]. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize decomposition [5] [7]. Elevated temperatures above 50°C can accelerate degradation processes, particularly hydrolysis of the iodoacetyl groups [5] [7].

The pH of the environment plays a critical role in the stability of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) [6] [7]. The compound demonstrates optimal stability under slightly acidic to neutral conditions (pH 5-7) [6] [7]. In alkaline environments (pH > 8), the rate of hydrolysis of the iodoacetyl groups increases significantly, leading to the formation of less reactive hydroxyacetyl derivatives [6] [7]. This pH-dependent stability is particularly important when using the compound in biological systems or aqueous solutions [6] [7].

Light exposure, particularly ultraviolet radiation, can induce photochemical degradation of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) [5] [7]. Both the iodoacetyl groups and the disulfide bond are susceptible to photolytic cleavage, which can compromise the compound's reactivity and functionality [5] [7]. To mitigate this effect, the compound should be stored in amber containers or otherwise protected from light [5] [7].

The redox environment significantly influences the stability of the disulfide bond in N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) [7] [8]. Strong reducing agents, such as dithiothreitol or tris(2-carboxyethyl)phosphine, can cleave the disulfide bond, resulting in the formation of thiol derivatives [7] [8]. Conversely, oxidizing agents may cause further oxidation of the sulfur atoms to higher oxidation states [7] [8].

Hydrolysis represents a major degradation pathway for N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine), particularly in aqueous environments [6] [7]. The iodoacetyl groups are especially prone to nucleophilic attack by water molecules, leading to the displacement of iodide ions and the formation of hydroxyacetyl derivatives [6] [7]. This process is accelerated at higher pH values and elevated temperatures [6] [7].

The choice of solvent significantly affects the stability of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) [5] [7]. The compound generally exhibits greater stability in anhydrous organic solvents such as dimethyl sulfoxide, dimethylformamide, or acetonitrile compared to aqueous solutions [5] [7]. The presence of water accelerates hydrolysis reactions, thereby reducing the compound's shelf life and reactivity [5] [7].